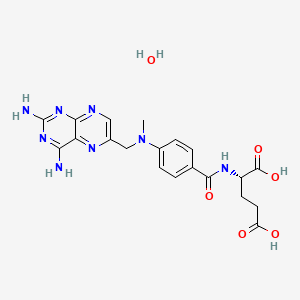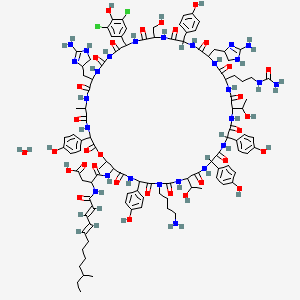
Methotrexate hydrate
Overview
Description
Synthesis Analysis
Methotrexate and its derivatives, including methotrexate hydrate, have been synthesized through various chemical processes. A notable method involves the synthesis of gamma-substituted derivatives of methotrexate as dihydrofolate reductase inhibitors, showcasing the versatility in modifying the methotrexate molecule for different scientific applications (Rosowsky et al., 1981).
Molecular Structure Analysis
The crystal and molecular structure of methotrexate has been explored extensively. One study highlights the highly hydrated triclinic crystal form of the strontium salt of methotrexate, revealing two independent molecules within the asymmetric unit displaying different conformations (Mastropaolo et al., 2001). This study provides experimental proof of methotrexate's versatile molecular conformations and its adaptability to various chemical environments.
Chemical Reactions and Properties
Methotrexate's electrochemical behavior has been studied, showing that it undergoes three two-electron/two-proton reduction steps in neutral and acidic media, leading to different hydrolyzed and reduced forms depending on the pH levels. This reveals the compound's complex reactivity under varying chemical conditions (Gurira & Bowers, 1983).
Physical Properties Analysis
Different solid states of methotrexate, including its hydrate form, have been identified, demonstrating variations in solubility, crystallinity, and stability. These physical properties are crucial in understanding the compound's behavior in different environments and applications (Hak-Kim & Gonda, 1991).
Chemical Properties Analysis
The biotransformation of methotrexate in aquatic environments has been examined, identifying several transformation products through advanced analytical methodologies. This research sheds light on methotrexate's environmental impact and its chemical stability and reactivity in different contexts (Kosjek et al., 2015).
Scientific Research Applications
Drug Formulation and Delivery Systems
A study focused on the formulation parameters of methotrexate-loaded niosomes, aiming to enhance its solubility and bioavailability while minimizing side effects. Methotrexate-loaded niosomes showed promising results in terms of small particle size, high entrapment efficiency, and significant improvement in cellular interactions, suggesting a potential avenue for improved drug delivery systems (Demirbolat et al., 2021).
Understanding and Managing Methotrexate-Induced Toxicity
Research on methotrexate-induced nephrotoxicity highlighted the importance of hydration and urinary alkalinization in minimizing renal toxicity associated with high-dose methotrexate therapy. This study underscores the critical need for optimizing hydration and alkalinization schedules to reduce severe toxicity and improve patient outcomes (Widemann & Adamson, 2006).
Anti-Angiogenic Properties
Methotrexate was investigated for its potential anti-angiogenic properties in a study where it was applied topically to inhibit corneal angiogenesis. The study found that methotrexate significantly reduced vascularized areas in treated eyes without local side effects, indicating its potential application in treating inflammations of the anterior segment of the eye (Joussen et al., 1999).
Mechanisms of Methotrexate-Induced Pulmonary Toxicity
A comprehensive review of methotrexate-induced pulmonary toxicity shed light on the complex mechanisms behind this serious side effect, including genetic mutations, drug transport inhibition, and specific signaling pathways. Understanding these mechanisms is crucial for optimizing methotrexate therapy and minimizing its pulmonary toxicity (Kim et al., 2009).
Mechanism of Action
Methotrexate hydrate, also known as Methotrexate monohydrate, is a potent therapeutic agent used in the treatment of a variety of diseases, including cancers and autoimmune disorders . This article provides a detailed overview of its mechanism of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.
Target of Action
The primary target of this compound is the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides, which are essential for cell division . By inhibiting DHFR, this compound effectively suppresses cell division, particularly in rapidly dividing cells such as those found in cancers .
Mode of Action
This compound inhibits DHFR, thereby blocking the synthesis of purines and pyrimidines, which are essential for DNA and RNA synthesis . This inhibition prevents cell division and leads to the suppression of inflammation, as well as the prevention of cell division in neoplastic diseases .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits key enzymes in the biosynthesis of purines and pyrimidines, thereby attenuating malignant cell proliferation and turnover . It also impacts the expression and activity of conserved metabolic pathways . Moreover, it has been suggested that this compound may also block other steps in nucleotide synthesis, magnifying these effects .
Pharmacokinetics
This compound exhibits a complex pharmacokinetic profile. It is known that the polyglutamation of Methotrexate affects its pharmacokinetic and pharmacodynamic properties and prolongs its effect . Bile excretion plays a significant role due to extensive enterohepatic recirculation, although the majority of Methotrexate is excreted through urine . The pharmacokinetics of this compound can be influenced by genetic variants, specific dynamic processes, and micro-environmental elements such as nucleotide deprivation or glutathione levels .
Result of Action
The action of this compound leads to several molecular and cellular effects. It broadly alters the human gut microbiota, impacts the expression and activity of conserved metabolic pathways, and decreases immune activation . It also leads to apoptosis in the liver tissue via increasing mRNA transcript levels of Bax, caspase-3, Apaf-1, and downregulation of Bcl-2 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, shifts in the gut microbiota are associated with the clinical drug response . Moreover, the effects of this compound are influenced by genetic variants, specific dynamic processes, and micro-environmental elements such as nucleotide deprivation or glutathione levels .
Safety and Hazards
Future Directions
Methotrexate is a relatively old, yet effective, immunomodulatory drug for the management of autoimmune and chronic inflammatory disorders. Recent meta-analyses have shown that methotrexate treatment is associated with a lower risk of cardiovascular events when compared with other disease-modifying antirheumatic drugs . This suggests that methotrexate might exert specific protective effects against atherosclerosis and thrombosis .
properties
IUPAC Name |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N8O5.H2O/c1-28(9-11-8-23-17-15(24-11)16(21)26-20(22)27-17)12-4-2-10(3-5-12)18(31)25-13(19(32)33)6-7-14(29)30;/h2-5,8,13H,6-7,9H2,1H3,(H,25,31)(H,29,30)(H,32,33)(H4,21,22,23,26,27);1H2/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJYMUQSRFJSEW-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N8O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70217789 | |
| Record name | Methotrexate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70217789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6745-93-3, 133073-73-1 | |
| Record name | Methotrexate monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006745933 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methotrexate monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70217789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L(+)-Amethopterin hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHOTREXATE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84DMZ3IHO0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: The research paper discusses using Methotrexate hydrate for stable expression of recombinant proteins in CHO cells. How does this relate to the compound's mechanism of action?
A1: this compound is a folate analog that inhibits dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis []. In the context of recombinant protein production, CHO cells are often engineered to be DHFR deficient. Introducing a gene for DHFR alongside the desired recombinant protein gene allows for selection and amplification of successfully transfected cells. By exposing the cells to gradually increasing concentrations of this compound, only cells with amplified copies of the DHFR gene (and consequently, the recombinant protein gene) survive. This process leads to stable, high-producing cell lines. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(SP)-(-)-N-Methyl-N-[(1R,2S)-(2-hydroxy-1-methyl-2-phenyl)ethyl]amino-O-aniysylphenylphosphine](/img/structure/B1148403.png)
